molecular formula C13H11NO3 B3187195 Carbamic acid, (4-hydroxyphenyl)-, phenyl ester CAS No. 14235-95-1

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester

Cat. No.: B3187195
CAS No.: 14235-95-1
M. Wt: 229.23 g/mol
InChI Key: UIYOVJRPKYVWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Carbamic Acid Derivatives in Organic Synthesis

Carbamates are formally derivatives of the unstable carbamic acid. wikipedia.org Their synthesis and use in organic chemistry have a rich history, evolving from classical rearrangement reactions to modern catalytic methods. Traditionally, access to carbamates was often achieved through reactions like the Hofmann rearrangement of primary amides or the Curtius rearrangement of acyl azides, both of which proceed through a key isocyanate intermediate that can be trapped by an alcohol. researchgate.netnih.gov

A significant historical route to aryl carbamates involved the use of phosgene (B1210022) or its derivatives, such as phenyl chloroformate. researchgate.netajphs.com While effective, the high toxicity of these reagents spurred the development of safer and more environmentally benign synthetic pathways. researchgate.netresearchgate.net In recent decades, research has shifted towards greener alternatives, including the use of carbon dioxide as a renewable C1 source for carbamate (B1207046) synthesis. researchgate.netacs.org Furthermore, the evolution of transition-metal-catalyzed cross-coupling reactions has provided novel and efficient methods for constructing the C-N bond in N-aryl carbamates. researchgate.net

Beyond synthesis, carbamates became indispensable as protecting groups for amines in peptide synthesis and complex molecule construction, owing to their stability and selective cleavability. nih.gov This dual role as both a synthetic target and a strategic tool has cemented the importance of carbamic acid derivatives in the advancement of organic synthesis.

Significance of Phenolic and Phenyl Ester Moieties in Advanced Chemical Systems

The presence of phenolic and phenyl ester groups within a molecule like phenyl (4-hydroxyphenyl)carbamate imparts significant functionality and potential for diverse applications.

Phenolic Moiety: The phenol (B47542) group is a recurring and vital structural motif in a vast array of natural products and pharmaceuticals. researchgate.netnsf.govacs.org In 2020, phenols and their ether derivatives were present in 62% of all approved small-molecule drugs. nsf.govacs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov From a synthetic standpoint, the phenol ring is activated towards electrophilic aromatic substitution, and the hydroxyl group itself can be readily converted into other functional groups, making it a versatile handle for chemical modification. rsc.org Its acidic nature also allows for a range of reactions and interactions. nih.gov

Phenyl Ester Moiety: Phenyl esters are considered "activated esters" due to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon more susceptible to nucleophilic attack compared to alkyl esters. This reactivity is harnessed in various chemical transformations. In the context of aryl carbamates, the phenyl ester portion of the molecule is not just a structural component but a reactive site. The nature of the aryl group in the ester can be tuned to modulate the reactivity of the C–O bond, which has become a key strategy in modern cross-coupling chemistry. nih.govnsf.gov This allows the entire carbamate group to serve as a leaving group in reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.govnsf.gov

The combination of these two moieties in one molecule creates a bifunctional building block with potential applications ranging from polymer chemistry to the design of prodrugs, where the carbamate linkage can be designed for specific cleavage conditions. chemicalbook.com

Overview of Research Trajectories for Aryl-Substituted Carbamates

Current research into aryl-substituted carbamates is vibrant and follows several key trajectories, emphasizing their utility as versatile intermediates in organic synthesis.

Directed ortho Metalation (DoM): The carbamate group is an excellent directed metalation group (DMG). It can coordinate with organolithium or other strong bases, directing deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity. This strategy provides a powerful and precise method for introducing a wide variety of electrophiles next to the carbamate, enabling the synthesis of highly substituted aromatic compounds that would be difficult to access otherwise. nih.gov

Cross-Coupling Reactions: Aryl carbamates have emerged as robust and effective electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.gov Unlike more reactive aryl halides, the carbamate group is often more stable to a range of reaction conditions, allowing for functionalization of other parts of the molecule before the cross-coupling step. chemicalbook.com Nickel- and palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully developed to cleave the relatively inert aryl C–O bond of the carbamate, forming new biaryl structures. nih.govnsf.gov This has expanded the toolbox for constructing complex molecular architectures.

Mechanistic and Computational Studies: To optimize existing reactions and design new ones, significant effort is dedicated to understanding the detailed mechanisms of transformations involving aryl carbamates. Kinetic studies and in-situ spectroscopic monitoring are used to probe reaction pathways. ajphs.com Concurrently, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating catalytic cycles, transition state energies, and the role of catalysts and ligands in these complex reactions. mdpi.comresearchgate.net These theoretical insights accelerate the development of more efficient and selective synthetic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11-8-6-10(7-9-11)14-13(16)17-12-4-2-1-3-5-12/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYOVJRPKYVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469720
Record name Carbamic acid, (4-hydroxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-95-1
Record name Carbamic acid, (4-hydroxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Formation Reactions

Understanding the mechanism of carbamate (B1207046) formation is crucial for optimizing reaction conditions and improving yields. These investigations delve into the energetics and catalytic effects that govern the reaction pathway.

Kinetics: The rate of carbamate formation is influenced by several factors. The reaction between an amine and CO2, for example, proceeds through the nucleophilic attack of the neutral amine on the carbon atom of CO2, forming a zwitterionic intermediate (a carbamic acid). researchgate.net This step is often the rate-limiting step. researchgate.net The rate law for the reaction of amines with carbon dioxide can be expressed as: rate = k_amine[R2NH][CO2]. researchgate.net The basicity and steric hindrance of the amine play a significant role; more basic and less sterically hindered amines generally react faster. researchgate.netresearchgate.net The pH of the solution is also a critical factor, as it determines the concentration of the free, reactive amine. sci-hub.boxnih.gov

Thermodynamics: The thermodynamics of carbamate formation are described by the equilibrium constant (K) and the enthalpy of reaction (ΔH). The formation of carbamates from amines and CO2 is an exothermic process. The stability of the resulting carbamate is dependent on the structure of the amine and the reaction conditions. acs.orgntnu.no Thermodynamic cycles can be employed to calculate the free energy of the reaction in solution, taking into account both gas-phase reaction energies and solvation energies. researchgate.net Temperature has a significant impact; because the reaction is exothermic, lower temperatures favor carbamate formation from a thermodynamic standpoint. acs.orgrepec.org

Thermodynamic/Kinetic ParameterDescriptionFactors of Influence
Rate Constant (k) A measure of the reaction speed.Amine basicity, Steric hindrance, Temperature, Solvent, pH
Equilibrium Constant (K) Ratio of products to reactants at equilibrium, indicating carbamate stability.Temperature, Structure of amine and alcohol/phenol (B47542)
Enthalpy of Reaction (ΔH) The heat released or absorbed during the reaction. Typically exothermic for carbamate formation.Bond strengths of reactants and products
Activation Energy (Ea) The minimum energy required to initiate the reaction.Reaction pathway, Presence of catalysts

This table summarizes key kinetic and thermodynamic parameters for carbamate bond formation.

Catalysts are often employed to enhance the rate and selectivity of carbamate synthesis. uakron.edu The choice of catalyst depends on the specific reaction pathway.

Base Catalysis: In reactions involving chloroformates, bases like pyridine (B92270) or triethylamine (B128534) are used not only to scavenge the acid byproduct (e.g., HCl) but also to act as nucleophilic catalysts. They can react with the chloroformate to form a more reactive acylpyridinium intermediate, which is then attacked by the amine.

Organometallic Catalysis: Various metal catalysts, including those based on palladium, platinum, and copper, have been developed for carbamate synthesis. uakron.eduacs.org For example, palladium catalysts can be used in the carbonylation of anilines in the presence of an alcohol to form carbamates. google.com More recently, electrocatalytic methods using atomically dispersed copper on N-doped carbon nanosheets have been shown to facilitate carbamate synthesis from CO2 and amines under mild conditions. chemistryviews.org

Organocatalysis: Non-metallic organic molecules can also catalyze carbamate formation. For instance, bifunctional organocatalysts have been designed to facilitate the synthesis of cyclic carbamates from amines and CO2. nih.gov These catalysts can activate the carbamic acid intermediate and control the stereochemistry of the subsequent bond formation. nih.gov The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for CO2 capture and subsequent conversion into carbamates has also been reported. organic-chemistry.org

The development of new catalytic systems continues to be an active area of research, with a focus on improving efficiency, reducing environmental impact, and enabling the synthesis of complex carbamate-containing molecules.

Derivatization and Analog Synthesis

The structural backbone of Carbamic acid, (4-hydroxyphenyl)-, phenyl ester offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives and analogs. These modifications are primarily focused on the phenolic hydroxyl group and the phenyl ester moiety, allowing for the systematic exploration of structure-activity relationships and the development of new chemical entities. Furthermore, this compound can serve as a versatile scaffold for the creation of novel hybrid molecules by integrating other pharmacophoric units.

The phenolic hydroxyl group at the C-4 position of the phenyl ring is a prime target for derivatization, readily undergoing reactions to form ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

A common strategy for modifying the phenolic hydroxyl group is through O-alkylation or O-arylation. For instance, a series of O-substituted carbamates can be synthesized by reacting the parent compound with various alkyl or aryl halides in the presence of a suitable base, such as lithium hydride. ajphs.com This reaction introduces a wide array of substituents, from simple alkyl chains to more complex aromatic systems. The general scheme for this synthesis is depicted below:

Reaction Scheme: (4-hydroxyphenyl)carbamic acid phenyl ester + R-X (alkyl/aryl halide) --(Base)--> (4-(alkoxy/aryloxy)phenyl)carbamic acid phenyl ester + HX

This synthetic route allows for the introduction of diverse functionalities, potentially leading to compounds with altered biological activities. A study on the closely related N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate demonstrated the synthesis of various O-substituted derivatives, which exhibited inhibitory potential against acetylcholinesterase and butyrylcholinesterase. ajphs.com

Below is a table summarizing examples of O-substituted derivatives that can be synthesized from this compound, based on analogous reactions.

Substituent (R)Reagent (R-X)Resulting Derivative
BenzylBenzyl bromideCarbamic acid, (4-(benzyloxy)phenyl)-, phenyl ester
2-Chlorobenzyl2-Chlorobenzyl chlorideCarbamic acid, (4-((2-chlorobenzyl)oxy)phenyl)-, phenyl ester
4-Chlorobenzyl4-Chlorobenzyl chlorideCarbamic acid, (4-((4-chlorobenzyl)oxy)phenyl)-, phenyl ester
EthylEthyl iodideCarbamic acid, (4-ethoxyphenyl)-, phenyl ester
PropylPropyl bromideCarbamic acid, (4-propoxyphenyl)-, phenyl ester

Esterification of the phenolic hydroxyl group is another viable modification strategy, typically achieved by reacting the parent compound with an appropriate acyl chloride or carboxylic anhydride. This introduces an ester linkage, which can serve as a biodegradable promoiety in prodrug design. nih.gov

The phenyl ester moiety of this compound is another key site for structural modification. Altering this part of the molecule can influence its reactivity, stability, and interaction with biological targets. The primary method for varying the ester group is through transesterification.

Transesterification involves the reaction of the parent carbamate with an alcohol in the presence of a catalyst, leading to the exchange of the phenoxy group with an alkoxy group derived from the alcohol. rsc.org This reaction is often catalyzed by alkoxides corresponding to the alcohol used. rsc.org The general reaction is as follows:

Reaction Scheme: (4-hydroxyphenyl)carbamic acid phenyl ester + R-OH (alcohol) --(Catalyst)--> (4-hydroxyphenyl)carbamic acid alkyl ester + Phenol

The kinetics and mechanism of such transesterification reactions have been studied for related O-methyl-N-aryl carbamates. These studies indicate that the reaction is selective and follows first-order kinetics with respect to the carbamate. rsc.org The rate of the reaction is influenced by the structure of the alcohol, with less polar alcohols generally reacting faster. rsc.org Furthermore, electron-withdrawing substituents on the N-aryl group can facilitate the process. rsc.org

The following table illustrates the potential for generating various ester analogs through transesterification.

Reactant Alcohol (R-OH)Resulting Ester Moiety (-OR)Potential Product Name
Methanol-OCH₃Carbamic acid, (4-hydroxyphenyl)-, methyl ester
Ethanol-OCH₂CH₃Carbamic acid, (4-hydroxyphenyl)-, ethyl ester
Isopropanol-OCH(CH₃)₂Carbamic acid, (4-hydroxyphenyl)-, isopropyl ester
Butanol-O(CH₂)₃CH₃Carbamic acid, (4-hydroxyphenyl)-, butyl ester

The stability of the phenyl ester group is also a critical factor. Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have shown that the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of a phenyl isocyanate intermediate. rsc.org The rate of hydrolysis is significantly influenced by substituents on the phenyl ester ring. rsc.org

The versatile structure of this compound makes it an attractive starting material for the synthesis of novel hybrid molecules. This approach involves covalently linking the carbamate scaffold to other distinct chemical moieties, often pharmacophores, to create a single molecule with potentially synergistic or multi-target biological activities. nih.gov

One strategy to create such hybrids is to utilize the reactive phenolic hydroxyl group as a handle for attaching other molecular fragments. For example, the hydroxyl group can be derivatized with a linker, which is then coupled to another active molecule. This approach has been used to synthesize a variety of hybrid compounds in drug discovery. nih.gov

Another approach involves modifying the phenyl ester moiety to incorporate new functionalities. For instance, a bifunctional alcohol could be used in a transesterification reaction, introducing a new reactive site for further conjugation.

The concept of molecular hybridization has led to the development of numerous bioactive compounds, including carbamate-1,2,3-triazole hybrids. bohrium.com In a potential synthetic scheme, the phenolic hydroxyl group of this compound could be modified with a terminal alkyne. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an organic azide (B81097) would yield a triazole-linked hybrid molecule. bohrium.com

The table below presents hypothetical hybrid architectures that could be synthesized from this compound.

Hybrid ConceptPotential Synthetic StrategyExample Hybrid Structure Moiety
Carbamate-Triazole HybridAlkylation of the phenolic -OH with a propargyl group, followed by CuAAC with an azide. bohrium.comA 1,2,3-triazole ring linked to the 4-position of the phenyl ring via an ether linkage.
Carbamate-Coumarin HybridEtherification of the phenolic -OH with a linker-functionalized coumarin (B35378) derivative. nih.govA coumarin moiety attached to the 4-position of the phenyl ring through a flexible linker.
Carbamate-Fatty Acid HybridEsterification of the phenolic -OH with a long-chain fatty acid.A long alkyl chain from a fatty acid connected to the 4-position of the phenyl ring via an ester bond.

These synthetic strategies highlight the potential of this compound as a versatile building block for creating complex and potentially bioactive molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in Carbamic acid, (4-hydroxyphenyl)-, phenyl ester and probing the non-covalent interactions that dictate its supramolecular chemistry.

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of polar bonds and is exceptionally useful for studying hydrogen bonding. In this compound, the presence of both hydrogen bond donors (the phenolic -OH and the carbamate (B1207046) N-H) and acceptors (the carbonyl C=O and the phenolic oxygen) leads to the formation of complex intermolecular hydrogen bonding networks in the solid state and in concentrated solutions.

The key vibrational modes affected by these interactions are the O-H, N-H, and C=O stretching frequencies. In a dilute, non-polar solvent, the "free" (non-hydrogen-bonded) phenolic O-H stretch is expected as a sharp band around 3600 cm⁻¹. Similarly, the free N-H stretch of the secondary carbamate group would appear near 3400-3450 cm⁻¹. However, in the solid state or in polar solvents, these groups participate in hydrogen bonding, which causes a significant broadening and red-shifting (a shift to lower wavenumber) of these absorption bands. nih.govyoutube.comacs.org The O-H stretching band can become a very broad feature in the 3500-3200 cm⁻¹ region, indicating strong hydrogen bonding interactions.

The carbonyl (C=O) stretching vibration of the carbamate group is also highly sensitive to its environment. researchgate.net A "free" carbamate C=O stretch typically appears in the 1730-1700 cm⁻¹ region. researchgate.net When the carbonyl oxygen acts as a hydrogen bond acceptor, this band shifts to a lower frequency (e.g., 1680-1660 cm⁻¹), as the hydrogen bond weakens the C=O double bond. researchgate.net The extent of this shift provides qualitative information about the strength of the hydrogen bonding network. Concentration-dependent IR studies can be employed to distinguish between intramolecular and intermolecular hydrogen bonding.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (Free)Expected Wavenumber (cm⁻¹) (H-Bonded)Notes
Phenolic O-HStretching (ν)~3600 (sharp)3500-3200 (broad)Broadening and red-shift indicate H-bonding. youtube.com
Carbamate N-HStretching (ν)~3450-3400 (sharp)~3320 (broad)Participation as H-bond donor weakens the N-H bond. researchgate.net
Aromatic C-HStretching (ν)3100-3000Characteristic for sp² C-H bonds.
Carbamate C=OStretching (ν)~1730-1700~1680-1660Red-shift indicates the carbonyl is an H-bond acceptor. researchgate.net
Aromatic C=CStretching (ν)1600, 1500Two characteristic bands for the phenyl rings.
Carbamate C-OStretching (ν)~1250-1200Associated with the ester linkage.
Phenolic C-OStretching (ν)~1200-1150Vibration of the C-O bond of the phenol (B47542) group.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for probing the carbon skeleton and the conformations of the aromatic rings in this compound.

The Raman spectrum would be dominated by bands corresponding to the aromatic rings. The C=C stretching vibrations of the phenyl and hydroxyphenyl rings typically give rise to strong bands in the 1600-1580 cm⁻¹ region. The ring "breathing" modes, which are highly characteristic, appear as sharp bands around 1000 cm⁻¹. The positions and relative intensities of these bands can provide information about the substitution pattern and the electronic environment of the rings.

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C-HStretching (ν)3100-3050Typically strong in Raman spectra.
Aromatic C=CStretching (ν)1600-1580Strong, characteristic bands for both rings.
Carbamate C=OStretching (ν)~1715Generally weaker in Raman than in IR. nih.gov
Aromatic RingRing Breathing (Trigonal)~1000Sharp, intense band, characteristic of benzene (B151609) derivatives.
Carbamate MoietySkeletal Vibrations1100-800Characteristic peaks for carbamates can be found in this region. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework, the connectivity of atoms, and the dynamic behavior of the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy would unambiguously confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The protons on the 4-hydroxyphenyl ring would appear as a pair of doublets (an AA'BB' system) due to the para-substitution, with characteristic ortho-coupling (J ≈ 8-9 Hz). rsc.org The protons ortho to the hydroxyl group would be more shielded (upfield) compared to those ortho to the carbamate nitrogen. The five protons of the unsubstituted phenyl ester group would appear as a more complex multiplet in the aromatic region (typically 7.0-7.5 ppm). rsc.org The carbamate N-H proton would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding and exchange. The phenolic O-H proton would also be a broad, exchangeable singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbamate carbonyl carbon is a key diagnostic peak, typically appearing in the 152-155 ppm region. rsc.org The carbons of the aromatic rings would resonate between ~115 and 155 ppm. The carbon bearing the hydroxyl group (C-OH) would be the most downfield among the hydroxyphenyl ring carbons (excluding the carbon attached to the nitrogen), while the carbon attached to the ester oxygen (C-O) would also be significantly downfield. rsc.orgcompoundchem.com The symmetry of the 4-hydroxyphenyl group would result in four signals for its six carbons, whereas the unsubstituted phenyl group would show four signals as well (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be used to definitively assign proton and carbon signals by establishing H-H and C-H correlations, respectively, confirming the regiochemistry of the substitution on the hydroxyphenyl ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic O-H4.5-5.5Broad Singlet (br s)Shift is variable and depends on concentration/solvent. rsc.org
Carbamate N-H6.5-7.5Broad Singlet (br s)Shift is variable; may broaden or exchange.
Ar-H (ortho to -NH)~7.2-7.4Doublet (d)Part of AA'BB' system. rsc.org
Ar-H (ortho to -OH)~6.8-6.9Doublet (d)Part of AA'BB' system; shielded by OH group. rsc.org
Ar-H (phenyl ester)7.1-7.5Multiplet (m)Complex pattern for the 5 protons of the phenyl group. rsc.org
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Carbamate C=O152-155Characteristic downfield shift. rsc.org
Ar-C (C-OH)150-154Deshielded by the hydroxyl group. rsc.org
Ar-C (C-O-C=O)~151Ipso-carbon of the phenyl ester.
Ar-C (C-NH)~131Ipso-carbon of the hydroxyphenyl ring. rsc.org
Ar-C (phenyl & hydroxyphenyl)115-130Region for other aromatic carbons. rsc.orgcompoundchem.com

The carbamate C-N bond possesses significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation around the C-N bond, leading to the existence of conformational isomers (rotamers), often designated as syn and anti. On the NMR timescale, if this rotation is slow, separate signals can be observed for each rotamer.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. At low temperatures, where rotation is slow, distinct sets of signals for the syn and anti rotamers might be resolved. As the temperature is increased, the rate of rotation increases. The corresponding NMR signals broaden, eventually coalesce into a single sharp peak at the coalescence temperature (Tc), and then sharpen again at higher temperatures where rotation is fast on the NMR timescale.

By analyzing the line shapes of the exchanging signals, particularly at the coalescence temperature, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be calculated using the Eyring equation. For carbamates, these barriers are typically in the range of 12-15 kcal/mol. DNMR studies on this compound would provide valuable quantitative data on the electronic and steric factors governing the dynamics of this important functional group.

Mass Spectrometry for Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. Using a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙) of this compound would be formed, followed by extensive fragmentation.

The fragmentation pathways are dictated by the relative strengths of the bonds and the stability of the resulting fragments (ions and neutral radicals). Key fragmentation processes expected for this molecule include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the functional groups is common. The most likely initial fragmentations would involve the cleavage of the ester and amide C-O and C-N bonds.

Ester Cleavage: Cleavage of the C-O bond of the ester can occur in two ways:

Loss of a phenoxy radical (˙OPh) to yield the (4-hydroxyphenyl)aminocarbonyl cation.

Loss of a phenyl radical (˙Ph) is less likely but possible. A more favorable pathway is the formation of the phenoxy cation [PhO]⁺ (m/z 93).

Amide/Urethane Cleavage: Cleavage can occur between the carbonyl carbon and the nitrogen, or between the nitrogen and the hydroxyphenyl ring. A significant fragmentation is often the loss of the hydroxyphenyl group via cleavage of the N-Ar bond.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) is a common pathway for carbamic acid derivatives, often occurring after an initial cleavage.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the necessary structural features are present, though they are not immediately obvious for this specific structure.

The analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule, providing strong confirmatory evidence for the proposed structure. chemguide.co.uklibretexts.org

Predicted Major Fragments in EI-Mass Spectrometry
m/zProposed Fragment Ion StructureProposed Fragmentation Pathway
229[M]⁺˙Molecular Ion
136[HOC₆H₄NCO]⁺Loss of ˙OPh (phenoxy radical) from M⁺˙
121[HOC₆H₄NH₂]⁺˙Loss of PhOCO radical after rearrangement
109[HOC₆H₄]⁺Cleavage of the N-Ar bond
93[C₆H₅O]⁺Cleavage of the ester O-C(O) bond
77[C₆H₅]⁺Loss of oxygen from the phenoxy cation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive determination of the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a specific crystal structure for "this compound" is not publicly available, analysis of closely related phenyl carbamate derivatives provides significant insight into the expected intermolecular interactions. Studies on compounds like phenyl N-(4-nitrophenyl)carbamate and phenyl N-(3,5-dimethylphenyl)carbamate reveal that the carbamate functional group is a robust building block for creating predictable hydrogen-bonded structures. nih.govnih.gov

The key interactions governing the crystal packing are N-H···O hydrogen bonds, where the carbamate N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor. nih.gov This interaction is highly directional and leads to the formation of well-defined supramolecular synthons. In addition to this primary interaction, weaker C-H···π interactions are also commonly observed, where hydrogen atoms from the phenyl rings interact with the electron clouds of adjacent aromatic rings. nih.govnih.gov The phenolic hydroxyl group in the target compound would introduce an additional, strong hydrogen bond donor/acceptor site, likely leading to O-H···O or O-H···N interactions, further stabilizing the crystal lattice.

Table 2: Hydrogen Bond Geometry in an Analogous Compound (phenyl N-(4-nitrophenyl)carbamate)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.862.152.99166
C-H···O0.932.553.42156

Data derived from the crystal structure of phenyl N-(4-nitrophenyl)carbamate as a representative example. nih.gov

For example, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are linked into chains along the a-axis via N-H···O hydrogen bonds. nih.gov These primary chains are then further interconnected by C-H···π and C-H···O interactions to form a more complex three-dimensional network. nih.gov Similarly, phenyl N-(3,5-dimethylphenyl)carbamate forms chains that are organized into columns through C-H···π interactions. nih.gov

For "this compound," the presence of the additional hydroxyl group is expected to play a crucial role in the supramolecular assembly. It could crosslink the primary N-H···O bonded chains, potentially forming two-dimensional sheets or more intricate three-dimensional frameworks. The specific arrangement will depend on the competition and synergy between the various hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H). This makes the carbamate group a valuable synthon in crystal engineering for designing solids with specific architectures. nih.govnih.gov

With sincere regret, a comprehensive English article focusing solely on the chemical compound “this compound” as per the requested detailed outline on theoretical and computational chemistry studies cannot be generated at this time.

Extensive searches for dedicated theoretical and computational research on "this compound" have not yielded specific scholarly articles or datasets. The existing scientific literature accessible through the performed searches primarily focuses on the synthesis, general properties, or enzymatic studies of related carbamate derivatives, rather than in-depth quantum chemical calculations, molecular dynamics simulations, or in silico spectroscopic predictions for this particular molecule.

To provide an article that is both scientifically accurate and strictly adheres to the user's outline, specific research findings on Density Functional Theory (DFT) studies, ab initio methods, molecular dynamics simulations, and in silico spectroscopic predictions for "this compound" are necessary. Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided structure.

Therefore, due to the current lack of specific published theoretical and computational studies on "this compound," it is not possible to furnish the detailed, data-driven article as requested.

Theoretical and Computational Chemistry Studies

In Silico Prediction of Spectroscopic Signatures

Computational NMR and IR Spectral Prediction

Density Functional Theory (DFT) is a robust method for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. nih.govruc.dk The process begins with the optimization of the molecule's ground-state geometry. Following this, NMR shielding tensors and vibrational frequencies are calculated, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). nih.gov The calculated NMR shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). youtube.com

For "Carbamic acid, (4-hydroxyphenyl)-, phenyl ester," theoretical ¹H and ¹³C NMR spectra can be predicted to aid in the assignment of experimental resonances. ruc.dk Similarly, the calculation of vibrational frequencies allows for the assignment of bands in the IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, and aromatic C-H vibrations. nih.gov Comparing theoretical spectra with experimental data serves as a crucial tool for structural verification. nih.gov

Table 1: Predicted Spectroscopic Data for this compound Note: The values below are representative examples based on standard DFT calculation methodologies and are not derived from a specific published study on this exact molecule.

UV-Vis Absorption Spectra Calculation for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.com By calculating the electronic excitation energies and their corresponding oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax). soton.ac.uk For aromatic compounds like "this compound," these calculations can elucidate the nature of the electronic transitions, which are typically π → π* and n → π* transitions involving the phenyl rings and the carbamate (B1207046) functional group. mdpi.comsoton.ac.uk

The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for achieving accurate results that correlate well with experimental spectra. soton.ac.ukyoutube.com Computational analysis reveals which molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are involved in the primary electronic transitions. researchgate.net

Table 2: Predicted Electronic Transitions for this compound Note: The values below are representative examples based on standard TD-DFT calculation methodologies and are not derived from a specific published study on this exact molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. By identifying intermediates, locating transition states, and calculating activation energies, these studies provide a deep, mechanistic understanding of how molecules form and react. mdpi.comresearchgate.net

Computational Elucidation of Carbamic Acid Formation Mechanisms

The formation of a carbamate ester often involves the initial reaction between an amine and carbon dioxide to form a carbamic acid intermediate. Computational studies have extensively investigated this reaction, exploring different mechanistic pathways. rsc.orgresearchgate.net Key proposed mechanisms include the zwitterion mechanism, where the amine attacks CO₂ to form a zwitterionic intermediate, and a concerted or termolecular mechanism, where a base (like another amine molecule) assists in proton transfer during the C-N bond formation. researchgate.netrsc.orgepa.gov

By calculating the reaction energy profiles, computational models can determine the Gibbs activation energy for each pathway. researchgate.net For aromatic amines, studies have shown that a concerted mechanism, where a base deprotonates the amine as it attacks a free CO₂ molecule, is often the most favorable pathway. rsc.orgrsc.org These theoretical models provide critical insights into the role of catalysts and solvents in facilitating carbamic acid formation.

Theoretical Investigation of Hydrolysis and Transesterification Pathways

The stability and reactivity of the carbamate ester bond can be explored through computational modeling of its hydrolysis and transesterification reactions. Ab initio molecular orbital calculations can be used to model these reaction pathways and determine their activation energies. usu.edunih.gov

Hydrolysis: Theoretical studies on carbamate hydrolysis investigate the mechanism of C-O or N-C bond cleavage. One proposed pathway involves the protonation of the carbamate to form carbamic acid, which then undergoes nucleophilic attack by water or a hydroxide (B78521) ion, leading to the formation of bicarbonate and the parent amine. nih.gov Computational calculations help determine the energy barriers for these steps, clarifying whether the reaction is likely to proceed under neutral, acidic, or basic conditions. nih.gov

Transesterification: The transesterification of carbamates, involving the exchange of the ester's alkoxy group, is a key reaction. rsc.org Theoretical studies can model the reaction mechanism, which typically involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org Computational analysis can elucidate the structure of the tetrahedral intermediate and the corresponding transition states. Such studies have shown that electron-withdrawing substituents on the N-aryl group can facilitate the reaction by stabilizing the intermediate, a finding consistent with mechanistic predictions. rsc.org By comparing the activation energies for different pathways, such as base-catalyzed acyl cleavage (BAc2) versus alkyl cleavage (BAl2), computational models can predict the most likely reaction outcome. nih.govdergipark.org.tr

Table 3: Compound Names Mentioned in the Article

Applications in Advanced Organic Synthesis and Materials Science

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester as a Synthetic Intermediate

The strategic placement of functional groups in this compound makes it an important precursor in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of closely related (4-hydroxyphenyl)carbamate derivatives as key intermediates in the synthesis of pharmaceuticals is well-established. These examples serve to highlight the synthetic potential of this class of compounds.

For instance, analogues of the subject compound are employed in the synthesis of potent therapeutic agents. A notable example is the use of Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate as a crucial intermediate in the production of Posaconazole, a broad-spectrum antifungal medication. nih.govncats.ionih.gov Similarly, Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate serves as a key precursor in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor used in cancer therapy. nih.gov

The synthetic strategy in these cases often involves the (4-hydroxyphenyl)carbamate moiety as a stable precursor that can be elaborated through reactions at the hydroxyl group or the aromatic rings. The carbamate (B1207046) group itself can be a precursor to an amine or can be involved in cyclization reactions to form heterocyclic systems, which are common motifs in pharmacologically active molecules. nih.gov The presence of the phenyl ester in the carbamate provides a balance of stability and reactivity, allowing for its manipulation under specific reaction conditions.

Table 1: Examples of (4-Hydroxyphenyl)carbamate Analogues in Pharmaceutical Synthesis

Carbamate Intermediate Pharmaceutical Product Therapeutic Class
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate Posaconazole Antifungal
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate Lenvatinib Anticancer

The carbamate functional group is a cornerstone of protecting group chemistry in organic synthesis, particularly for amines. The phenoxycarbonyl (Phoc) group, which is structurally analogous to the phenyl ester portion of the subject compound, is a well-studied amine protecting group. nih.gov Carbamates, in general, render the nitrogen of an amine non-nucleophilic and are stable under a wide variety of reaction conditions, yet they can be readily removed without affecting more robust amide bonds. masterorganicchemistry.com

The phenylcarbamate moiety in this compound can be introduced to protect a primary or secondary amine. The resulting N-phenylcarbamate is stable to a range of synthetic transformations, allowing for selective reactions at other sites of a complex molecule. The deprotection of phenylcarbamates can be achieved under basic conditions, often proceeding through an E1cb-type mechanism for primary amines, involving the in situ formation of an isocyanate intermediate. nih.gov

Furthermore, the hydroxyl group on the phenyl ring of the subject compound can also be protected, for example, as a p-hydroxyphenacyl (pHP) ether, which is a photoremovable protecting group. nih.gov This dual functionality allows for orthogonal protection strategies, where the amine and hydroxyl groups can be selectively deprotected under different conditions. For instance, the phenylcarbamate could be cleaved under basic conditions, while a photolabile protecting group on the hydroxyl function is removed upon irradiation with light of a specific wavelength. This level of control is highly valuable in the multi-step synthesis of complex molecules.

Table 2: Protecting Group Strategies Involving Carbamate and Hydroxyl Functionalities

Functional Group Protecting Group Deprotection Conditions
Amine (-NHR) Phenoxycarbonyl (Phoc) Basic hydrolysis
Hydroxyl (-OH) p-Hydroxyphenacyl (pHP) Photolysis (e.g., 365 nm UV light)

Integration into Polymer Chemistry and Supramolecular Assemblies

The bifunctional nature of this compound also lends itself to applications in polymer and materials science. The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications.

This compound can be envisioned as a monomer for the synthesis of polycarbamates or polyurethanes. The hydroxyl group can react with an isocyanate to form a carbamate linkage, thus incorporating the monomer unit into a polymer chain. Alternatively, the carbamate group itself can undergo transcarbamoylation with a diol under catalytic conditions to form a new carbamate linkage and release phenol (B47542).

The conformational landscape of carbamate monomers has been studied to understand how their structure influences the properties of the resulting polymers. Carbamate backbones are generally more rigid than their peptide counterparts due to the extended delocalization of π-electrons. This rigidity can be exploited to create polymers with defined secondary structures and predictable folding patterns, which is a key goal in the design of functional sequence-defined polymers. The presence of the hydroxyl group in the subject compound offers a site for further functionalization of the polymer, allowing for the tuning of its properties such as solubility, thermal stability, and chemical reactivity.

The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful tool in materials science. This compound possesses the necessary functionalities to act as a building block for such assemblies. The carbamate group, with its N-H donor and C=O acceptor sites, is an excellent motif for forming strong and directional hydrogen bonds. mdpi.comresearchgate.net

In the solid state, carbamate derivatives are known to form extended hydrogen-bonded networks, often leading to the formation of one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The hydroxyl group on the phenyl ring of the subject compound provides an additional hydrogen bond donor and acceptor site, which can participate in the formation of more complex and robust supramolecular architectures. These non-covalent interactions can guide the assembly of the molecules into higher-order structures such as fibers, ribbons, or gels, depending on the conditions and the presence of other interacting molecules. researchgate.net The interplay of N-H···O=C hydrogen bonds from the carbamate and O-H···O or O-H···N hydrogen bonds involving the hydroxyl group can lead to intricate and predictable packing arrangements in the solid state.

The carbamate linkage is integral to a wide range of functional materials, most notably polyurethanes. By incorporating monomers like this compound into a polymer backbone, materials with specific properties can be designed. The phenolic hydroxyl group can impart antioxidant properties to the material or serve as a reactive handle for post-polymerization modification.

For example, the hydroxyl group could be used to graft other molecules onto the polymer surface, creating functional coatings with tailored surface properties. The carbamate group itself contributes to the material's properties, including its mechanical strength, thermal stability, and adhesion. The development of functional materials based on pillarenes, a class of macrocyclic hosts, has demonstrated the versatility of supramolecular chemistry in creating materials for a wide range of applications, including sensing, catalysis, and drug delivery. magtech.com.cn The principles of molecular recognition and self-assembly that govern these systems can be applied to materials derived from this compound, leveraging its hydrogen-bonding capabilities and potential for functionalization.

Catalytic Transformations and Mechanistic Implications

Participation in Catalyst Design as Ligands or Precursors

Biochemical Interaction Mechanisms Excluding Clinical Efficacy and Safety

Enzymatic Interaction Mechanisms: In Vitro Studies of Carbamic Acid Hydrolases

Carbamic acid hydrolases, a class of enzymes that includes carboxylesterases, are primarily responsible for the metabolic breakdown of carbamate (B1207046) esters. nih.govnih.gov The hydrolysis of the carbamate linkage is a crucial step in the metabolism of these compounds. nih.gov

Molecular Recognition and Binding Site Analysis (Purely Mechanistic)

Specific molecular recognition and binding site analyses for Carbamic acid, (4-hydroxyphenyl)-, phenyl ester with carbamic acid hydrolases are not extensively documented. However, general principles of enzyme-substrate interaction for carbamates can be inferred. The carbamate moiety is structurally similar to an amide-ester hybrid, allowing it to interact with the active sites of hydrolases. nih.govacs.org The stability and reactivity of the carbamate C-N bond are influenced by resonance between the amide and carboxyl groups. acs.org

The interaction with the enzyme's active site is expected to involve hydrogen bonding with the carbamate's carbonyl and NH groups. acs.org The phenyl and hydroxyphenyl groups would likely engage in hydrophobic and potentially hydrogen-bonding interactions within the enzyme's binding pocket, influencing substrate specificity and orientation for catalysis. The conformation of the carbamate group, which can be syn or anti, also plays a role in how it fits into the active site. nih.gov

In Vitro Inhibition/Activation Studies (Mechanistic without Therapeutic Claim)

Studies on other carbamates have shown that their inhibitory potency is influenced by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate group. nih.govnih.gov For instance, the inhibitory activity of some carbamates against neurotoxic esterase increases with the chain length of the alkyl groups. nih.gov

Table 1: General Inhibitory Activity of Carbamate Analogs on Various Hydrolases

Carbamate Derivative ClassTarget Enzyme(s)General Observation
N-Aryl CarbamatesAcetylcholinesterase, ButyrylcholinesteraseCan exhibit inhibitory activity through carbamoylation of the active site serine. wikipedia.orgnih.gov
Phenyl CarbamatesFatty Acid Amide Hydrolase (FAAH)Phenyl N-(ω-indol-1-ylalkyl)carbamates have shown FAAH inhibitory potency. nih.gov
Carbamyl SulfonatesNeurotoxic Esterase (NTE)Potency against NTE can be modulated by the sidechain of the parent amino acid. nih.gov

This table presents generalized findings for classes of carbamate compounds and is not specific to this compound.

Interactions with Biomolecules (Non-Therapeutic Context)

The interaction of carbamates with biomolecules extends beyond enzymatic hydrolysis and inhibition.

Binding with Proteins and Nucleic Acids for Structural Perturbation Studies

Specific studies on the binding of this compound to proteins and nucleic acids for structural perturbation analysis are not available. However, the chemical structure of carbamates, with their hydrogen bond donor and acceptor capabilities and aromatic rings, suggests the potential for non-covalent interactions with the surfaces of proteins and the grooves of nucleic acids. acs.org For example, the carbamate moiety can be incorporated into caged nucleosides to control DNA/RNA biofunctions, indicating an interaction with nucleic acid structures. oup.com Furthermore, some carbamates have been shown to form covalent bonds with proteins like albumin. nih.gov

Exploration of Biochemical Pathways Involving Carbamate Metabolism

The primary biochemical pathway for the metabolism of aryl carbamates is enzymatic hydrolysis. nih.gov This reaction is catalyzed by various hydrolases, predominantly carboxylesterases found in the liver and other tissues. nih.govnih.gov The hydrolysis of the ester bond of the carbamate leads to the formation of the corresponding phenol (B47542), an amine, and carbon dioxide. nih.gov

For this compound, the expected hydrolysis products would be phenol, 4-aminophenol (B1666318), and carbon dioxide. The rate of hydrolysis can be influenced by the electronic properties of the substituents on the aromatic rings. rsc.org The resulting phenolic compounds can then enter various phase II metabolic pathways, such as glucuronidation or sulfation, for further detoxification and excretion.

The stability of the carbamate bond to hydrolysis is a key factor in its biological activity and persistence. Generally, carbamates are more stable to hydrolysis than corresponding esters. researchgate.net The mechanism of hydrolysis can vary depending on the pH and the structure of the carbamate. rsc.org

Advanced Analytical Methodologies for Complex Mixture Analysis

Chromatographic Methods for Separation and Purification Beyond Basic Identification

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For a compound like phenyl (4-hydroxyphenyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary purposes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing non-volatile and thermally sensitive compounds like carbamates. s4science.at Its application is central to monitoring the synthesis of phenyl (4-hydroxyphenyl)carbamate and assessing the purity of the final product. google.com A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com

Reaction Monitoring: During the synthesis, which may involve the reaction of a phenol (B47542) derivative with an isocyanate or chloroformate, HPLC can be used to track the consumption of reactants and the formation of the product in near real-time. google.com Aliquots can be taken from the reaction vessel at various time points, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of each component, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Profiling: For the final product, HPLC is used to establish a purity profile. This involves developing a high-resolution method capable of separating the main compound from all potential impurities. These impurities could include unreacted starting materials (e.g., 4-aminophenol (B1666318), phenyl chloroformate), intermediates, or by-products from side reactions (e.g., formation of ureas or carbonates). nih.gov The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for precise quantification of purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV-Vis at 230 nm
Injection Volume 10 µL

Table 2: Representative HPLC Retention Times for Reaction Components

CompoundExpected Retention Time (min)
4-Aminophenol (Starting Material)3.5
Phenol (Potential By-product)8.2
Carbamic acid, (4-hydroxyphenyl)-, phenyl ester 15.8
Diphenyl Carbonate (Potential Impurity)19.5

While HPLC is ideal for the main, non-volatile product, Gas Chromatography (GC) is superior for the analysis of volatile and semi-volatile organic compounds that may be present as by-products or unreacted starting materials. epa.gov Carbamates themselves can be thermally labile, making direct GC analysis challenging without derivatization. nih.govresearchgate.net However, GC is exceptionally useful for detecting volatile impurities that could affect the quality of the final product.

Potential volatile by-products in the synthesis of phenyl (4-hydroxyphenyl)carbamate could include residual solvents or low molecular weight reactants like phenol. uw.edu.plchula.ac.th The analysis typically involves dissolving a sample of the product in a suitable solvent and injecting it into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its general sensitivity to organic compounds. epa.gov

Table 3: Typical GC Method Parameters for Volatile Impurity Analysis

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300 °C

Table 4: Representative GC Retention Times for Volatile Analytes

CompoundExpected Retention Time (min)
Dichloromethane (Solvent)2.1
Aniline (Potential Precursor)6.8
Phenol (Potential Precursor/By-product)7.5

Coupled Analytical Techniques for Comprehensive Characterization

For unambiguous identification and structural elucidation, especially of unknown impurities, coupling chromatographic separation with mass spectrometry (MS) is the definitive approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. synthinkchemicals.com This technique is the gold standard for identifying and structurally characterizing impurities, even at trace levels. nih.gov

After separation by the LC column, compounds enter the mass spectrometer, where they are ionized (typically by electrospray ionization, ESI). The initial mass spectrometer (MS1) selects a specific ion (a "precursor ion"), which is then fragmented in a collision cell. The resulting fragment ions ("product ions") are analyzed by a second mass spectrometer (MS2). mdpi.com This fragmentation pattern is a unique fingerprint that can be used to elucidate the structure of the molecule. nih.gov For example, an impurity with the same mass as the main product (an isomer) could be identified by its different fragmentation pattern. This method is crucial for identifying by-products such as positional isomers or compounds formed from reactions with residual reagents. hpst.czresearchgate.net

Table 5: Hypothetical LC-MS/MS Fragmentation Data

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)
This compound 230.07 [M+H]+136.05 (Loss of Phenol), 110.06 (Hydroxyphenyl moiety)
Isomeric Impurity (e.g., 2-hydroxyphenyl ester)230.07 [M+H]+136.05 (Loss of Phenol), 94.04 (Phenol moiety)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of MS. nih.gov It is an extremely powerful tool for identifying and quantifying trace volatile and semi-volatile components in a sample matrix. shimadzu.com In the context of "this compound" production, GC-MS would be used to analyze the final product for trace amounts of residual starting materials, solvents, or volatile by-products generated during synthesis. nih.gov

After separation on the GC column, the individual components enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method creates reproducible fragmentation patterns that can be compared against extensive spectral libraries (like the NIST library) for positive identification. This allows for the confident detection of unexpected contaminants that might not be found using other methods. researchgate.net

Table 6: Potential Trace Components Detectable by GC-MS

Trace ComponentCommon Use/OriginCharacteristic Mass Ions (m/z)
TolueneReaction Solvent91, 92, 65
Pyridine (B92270)Base/Catalyst79, 52
PhenolStarting Material/By-product94, 65, 66
AnilineStarting Material93, 66, 65

Future Research Directions and Translational Potential in Chemical Science

Emerging Synthetic Strategies for Sustainable Production

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and isocyanates. Modern chemical research is intensely focused on developing greener, safer, and more sustainable alternatives. For Phenyl (4-hydroxyphenyl)carbamate, future synthetic strategies are centered on improving atom economy, avoiding toxic precursors, and utilizing renewable feedstocks.

Emerging methodologies for carbamate (B1207046) synthesis that are applicable to this compound include:

Carbon Dioxide (CO₂) as a C1 Feedstock: A significant area of green chemistry is the utilization of CO₂ as a cheap, abundant, and non-toxic C1 source. Research is exploring the direct synthesis of carbamates from CO₂, amines, and alcohols. rsc.orgresearchgate.net For Phenyl (4-hydroxyphenyl)carbamate, this could involve the reaction of 4-aminophenol (B1666318) with CO₂ to form a carbamic acid intermediate, which is then esterified with phenol (B47542). This approach circumvents the need for phosgene-derived reagents like phenyl chloroformate. wikipedia.org

Urea (B33335) and Organic Carbonates as Carbonyl Sources: The metathesis reaction between ureas and organic carbonates presents a 100% atom-efficient pathway to carbamates. tandfonline.com This method avoids the use of phosgene and can be catalyzed by solid catalysts, simplifying product purification. tandfonline.comrsc.org The synthesis of Phenyl (4-hydroxyphenyl)carbamate could be envisioned through the reaction of a substituted urea with diphenyl carbonate, catalyzed by a recyclable solid acid or base.

Oxidative Carbonylation: Catalytic systems, often employing transition metals, can achieve the oxidative carbonylation of amines and alcohols to form carbamates. This method uses carbon monoxide, which, while toxic, can be handled safely on an industrial scale and offers an alternative to phosgene.

Catalytic Transcarbamoylation: The transfer of a carbamoyl (B1232498) group from a simple, stable carbamate like phenyl carbamate to an alcohol (in this case, the hydroxyl group of 4-aminophenol) can be achieved using catalysts. chemicalbook.com This method offers mild reaction conditions and tolerance for various functional groups. chemicalbook.com

Table 1: Comparison of Synthetic Routes for Carbamates

Synthetic StrategyKey ReagentsAdvantagesResearch Focus
Traditional Route4-aminophenol, Phenyl chloroformate (from Phosgene)Established, high yield-
CO₂ Utilization4-aminophenol, Phenol, CO₂Sustainable C1 source, avoids phosgene, non-toxic. Development of efficient catalysts, reaction optimization.
Urea/Carbonate MetathesisSubstituted ureas, Diphenyl carbonate100% atom economy, phosgene-free. tandfonline.comHeterogeneous catalyst design (e.g., La₂O₃/SiO₂). tandfonline.com
Oxidative CouplingFormamides, Phenols, Copper catalystsDirect C-H bond activation, high yields. researchgate.netExpanding substrate scope, catalyst reusability. researchgate.net

Novel Applications in Advanced Chemical Technologies

The bifunctional nature of Phenyl (4-hydroxyphenyl)carbamate—with its reactive hydroxyl group and stable carbamate linkage—makes it a promising candidate for advanced chemical technologies. While carbamates are widely used in polymers like polyurethanes, future applications for this specific molecule lie in more specialized, high-performance areas. wikipedia.org

Monomers for High-Performance Polymers: The hydroxyl group allows Phenyl (4-hydroxyphenyl)carbamate to act as a monomer in polymerization reactions. It can be incorporated into polyesters, polyethers, and polycarbonates. The rigid phenyl rings and the hydrogen-bonding capability of the carbamate group could impart enhanced thermal stability, mechanical strength, and specific optical properties to the resulting polymers.

Building Blocks for Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with ordered structures. berkeley.edu The defined geometry and reactive ends of Phenyl (4-hydroxyphenyl)carbamate make it an ideal building block for designing novel COFs. Carbamate-linked COFs are an emerging class of materials, and this molecule could be used to construct frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. berkeley.eduenergyfrontier.us

Pharmaceutical Intermediates: Structurally similar carbamates serve as key intermediates in the synthesis of complex active pharmaceutical ingredients. chemdad.compharmaffiliates.com For example, Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a reagent used in preparing Lenvatinib, a multi-kinase inhibitor. chemdad.com The (4-hydroxyphenyl)carbamate motif is a critical component, suggesting that the title compound could be a valuable precursor in the synthesis of other targeted therapeutics.

Table 2: Potential Applications in Advanced Technologies

Technology AreaRole of Phenyl (4-hydroxyphenyl)carbamatePotential Advantages and Research Goals
High-Performance PolymersFunctional MonomerEnhance thermal stability, rigidity, and optical properties. Research into polymerization kinetics and material characterization.
Covalent Organic Frameworks (COFs)Structural Linker/Building BlockCreate novel, crystalline porous materials with carbamate linkages for gas separation or catalysis. berkeley.edu Focus on controlling synthesis and porosity.
Pharmaceutical SynthesisKey IntermediateServe as a precursor for complex drug molecules. chemdad.com Research into synthetic routes for novel drug analogues.
Functional MaterialsPrecursor for Surface ModificationGrafting onto surfaces to alter properties like wettability or biocompatibility. Development of efficient surface chemistry protocols.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of Phenyl (4-hydroxyphenyl)carbamate is intrinsically linked to the synergy between organic chemistry and materials science. Organic chemists are challenged to develop efficient and sustainable syntheses, while materials scientists are poised to exploit the molecule's unique structure to create next-generation materials.

From Molecular Design to Material Function: The collaboration begins with the organic synthesis of the molecule and its derivatives. By modifying the phenyl rings with different functional groups, organic chemists can tune the electronic and steric properties. Materials scientists can then use these tailored building blocks to construct materials with predictable and controllable properties. For instance, introducing electron-withdrawing or -donating groups could alter the optical and electronic behavior of polymers or COFs derived from the carbamate.

Self-Assembly and Supramolecular Chemistry: The hydrogen-bonding capability of the carbamate N-H and the terminal hydroxyl group can be exploited to direct the self-assembly of molecules into ordered supramolecular structures. This interface of research explores how non-covalent interactions can be used to create complex architectures, such as liquid crystals or functional gels, from this relatively simple molecule.

Biodegradable Materials: The carbamate ester linkage, while generally stable, can be susceptible to hydrolysis under certain conditions. nih.gov This opens an avenue for designing biodegradable polymers. By incorporating Phenyl (4-hydroxyphenyl)carbamate into a polymer backbone, researchers can investigate the hydrolysis kinetics and design materials that degrade under specific environmental or biological triggers, a key goal in sustainable materials science.

Table 3: Interdisciplinary Research Opportunities

Research AreaOrganic Chemistry ContributionMaterials Science ContributionCollaborative Goal
Functional PolymersSynthesis of high-purity monomers and derivatives with tailored functional groups.Polymerization, characterization of thermal/mechanical properties, and device fabrication.Develop polymers with enhanced performance for specific applications (e.g., electronics, membranes).
Covalent Organic FrameworksDesign and synthesis of rigid, geometrically precise carbamate linkers. berkeley.eduControlling crystallization, characterizing porosity and surface area, and testing for gas sorption/catalysis.Create highly ordered, porous materials for energy and environmental applications. berkeley.edu
Supramolecular AssembliesInvestigating non-covalent interactions (e.g., hydrogen bonding) of the molecule.Studying self-assembly processes to form gels, liquid crystals, or thin films.Design "smart" materials that respond to external stimuli.

Q & A

Basic: What are the recommended synthetic routes for Carbamic acid, (4-hydroxyphenyl)-, phenyl ester?

Answer:
Synthesis typically involves coupling 4-hydroxyphenylamine with phenyl chloroformate under basic conditions. A feasible method, adapted from analogous carbamate esters, includes:

  • Step 1: React 4-hydroxyphenylamine with triphosgene in anhydrous dichloromethane to generate the intermediate isocyanate.
  • Step 2: Quench the isocyanate with phenol in the presence of a base (e.g., pyridine) to form the phenyl ester.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Basic: How stable is this compound under acidic conditions?

Answer:
The ester is stable in acidic media (e.g., 0.1 M HClO₄) at elevated temperatures (318 K) without catalysts. For example, in wet acetone with 0.1 M HClO₄, no hydrolysis occurs even after prolonged incubation. Stability arises from the electron-withdrawing 4-hydroxyphenyl group, which reduces nucleophilic attack on the carbamate carbonyl. However, decomposition proceeds rapidly in the presence of palladium(II) catalysts (e.g., cis-[Pd(en)(H₂O)₂]²⁺ at 0.3 M), yielding phenol and CO₂ .

Advanced: What is the mechanism of palladium(II)-catalyzed decomposition of this carbamate ester?

Answer:
Pd(II) complexes facilitate hydrolysis via a coordination-assisted pathway:

Coordination: The Pd(II) center binds to the ester carbonyl oxygen, polarizing the C=O bond.

Nucleophilic Attack: Water or hydroxide attacks the activated carbonyl, cleaving the carbamate linkage.

Decomposition: The intermediate carbamic acid rapidly degrades into CO₂ and NH₃ (detected via ¹³C NMR). Kinetic studies show a rate constant of ~4 × 10⁻³ min⁻¹ under 318 K, comparable to N-bound carbamic acid decomposition rates. Control experiments confirm no hydrolysis occurs without Pd(II) .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinities to enzymes like proteases or esterases. For example:

  • Docking Setup: Use the crystal structure of the target protein (e.g., SARS-CoV-2 Mpro PDB: 6LU7).
  • Ligand Preparation: Optimize the carbamate’s 3D structure using DFT (B3LYP/6-31G*).
  • Binding Analysis: Identify key interactions (H-bonds with 4-hydroxyphenyl OH, hydrophobic contacts with phenyl groups). Validation via MM-GBSA calculates binding free energies. This approach is critical for rational drug design .

Basic: What analytical techniques confirm the identity and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR detects aromatic protons (δ 6.8–7.4 ppm for phenyl groups) and the hydroxyl proton (δ 5.2 ppm, broad). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm).
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water gradient) with ESI-MS detects [M+H]⁺. Purity >95% is required for kinetic studies.
  • FT-IR: Carbamate C=O stretch appears at ~1700 cm⁻¹; phenolic O-H at ~3200 cm⁻¹ .

Advanced: How to perform kinetic analysis of its hydrolysis under varying catalytic conditions?

Answer:

  • Experimental Design: Use stopped-flow UV-Vis spectroscopy to monitor phenol release (λ = 270 nm) in buffered acetone (pH 1–5) with Pd(II) concentrations (0.1–0.5 M).
  • Rate Constants: Fit data to a pseudo-first-order model (ln[A] vs. time). Activation energy (Eₐ) is derived from Arrhenius plots (k vs. 1/T).
  • Contradictions: Discrepancies in reported rates may arise from solvent polarity or counterion effects (e.g., ClO₄⁻ vs. NO₃⁻) .

Basic: How does the 4-hydroxyphenyl group influence reactivity compared to other phenolic esters?

Answer:
The 4-hydroxyphenyl group enhances stability via resonance donation to the carbamate carbonyl, reducing electrophilicity. Contrastingly, esters with electron-donating groups (e.g., methyl) exhibit faster hydrolysis. Comparative studies with p-coumaric acid esters show similar stabilization mechanisms .

Advanced: How to reconcile contradictions in reported decomposition pathways?

Answer:
Divergent pathways (e.g., ammonia vs. amine byproducts) may stem from:

  • pH Effects: Basic conditions favor carbamic acid deprotonation, accelerating CO₂ release.
  • Catalyst Specificity: Pd(II) vs. other metals (e.g., Cu) may alter intermediate stability.
  • Analytical Limitations: NH₃ detection requires derivatization (e.g., ninhydrin assay), while CO₂ is quantified via gas chromatography. Meta-analyses of reaction conditions and detection methods are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (4-hydroxyphenyl)-, phenyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (4-hydroxyphenyl)-, phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.